Lipophilicity Differential: XLogP3-AA Comparison vs. Closest Acetohydrazide Analog (CAS 956396-58-0)
The target compound demonstrates a computed XLogP3-AA of 1.3, which is 0.4 log units higher than its direct acetohydrazide analog 2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetohydrazide (CAS 956396-58-0, XLogP3-AA = 0.9) [1][2]. This difference corresponds to a ~2.5-fold higher octanol-water partition coefficient for the target molecule, attributable to the additional methylene unit and α-methyl branch in the propionyl linker. The elevated lipophilicity places the target compound closer to the empirical optimal LogP range (1–3) for oral bioavailability and cell permeability according to Lipinski's guidelines, whereas the acetohydrazide analog falls below this threshold [3].
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.3 |
| Comparator Or Baseline | 2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetohydrazide (CAS 956396-58-0): XLogP3-AA = 0.9 |
| Quantified Difference | ΔXLogP3-AA = +0.4 (target more lipophilic by ~2.5×) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2019.06.18 release) |
Why This Matters
For medicinal chemistry programs requiring balanced lipophilicity for cell-based assay performance, the target compound's LogP of 1.3 provides superior membrane permeability potential compared to the acetohydrazide analog (LogP 0.9), which may underperform in cellular uptake.
- [1] PubChem Compound Summary for CID 17024551, XLogP3-AA = 1.3. U.S. National Library of Medicine. Accessed May 2026. View Source
- [2] PubChem Compound Summary for CID 7018464, 2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetohydrazide, XLogP3-AA = 0.9. U.S. National Library of Medicine. Accessed May 2026. View Source
- [3] Lipinski, C.A., Lombardo, F., Dominy, B.W. and Feeney, P.J. (2001), Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev., 46(1-3), 3-26. DOI: 10.1016/S0169-409X(00)00129-0. View Source
